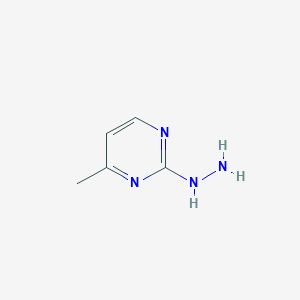
2-Hydrazinyl-4-methylpyrimidine
Übersicht
Beschreibung
2-Hydrazinyl-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against five cancer cell lines . Another study reported the synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-4-methylpyrimidine can be analyzed using techniques such as X-ray diffraction (XRD). This method allows for the determination of the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 2-Hydrazinyl-4-methylpyrimidine can be complex. For instance, a study reported the synthesis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which involved several chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazinyl-4-methylpyrimidine can be determined using various methods. For instance, the melting point, purity, and physical form of the compound can be determined . Additionally, spectroscopic characterization can provide further information about the compound’s properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Anticancer Activity : Research indicates that pyrimidine derivatives, including 2-Hydrazinyl-4-methylpyrimidine, show promise in anticancer treatments due to their biological potential .
- Antiviral Properties : Pyrimidine compounds are also known for their antiviral activities, which makes them valuable in the development of new antiviral drugs .
Chemical Applications
- Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds that have medicinal importance .
- Analytical Chemistry : 2-Hydrazinyl-4-methylpyrimidine can be used in analytical procedures such as NMR, HPLC, LC-MS, and UPLC for chemical analysis and research .
Wirkmechanismus
Target of Action
The primary target of 2-Hydrazinyl-4-methylpyrimidine is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway .
Mode of Action
2-Hydrazinyl-4-methylpyrimidine inhibits DHODH, disrupting the normal function of the enzyme . This inhibition interferes with the synthesis of pyrimidines, essential components of DNA and RNA .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition disrupts the production of pyrimidines, leading to downstream effects on DNA and RNA synthesis .
Result of Action
The inhibition of DHODH by 2-Hydrazinyl-4-methylpyrimidine disrupts the synthesis of pyrimidines . This disruption can lead to a decrease in the production of DNA and RNA, potentially affecting cellular functions .
Safety and Hazards
Zukünftige Richtungen
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Researchers are considering the pyrimidine scaffold as a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .
Eigenschaften
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKBRNKMQNEPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495925 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-methylpyrimidine | |
CAS RN |
63170-77-4 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


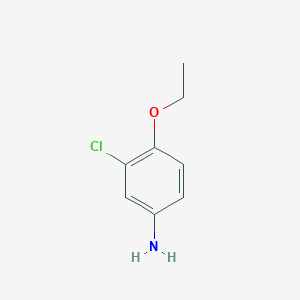
![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)


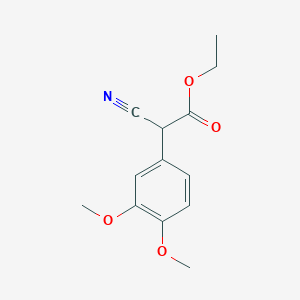
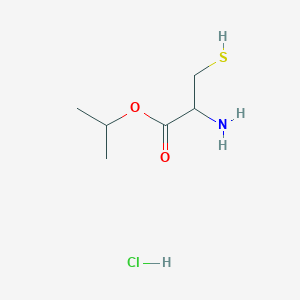
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
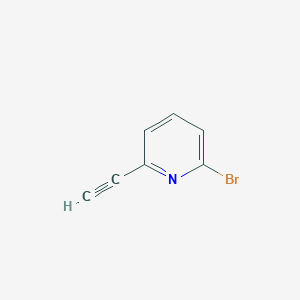

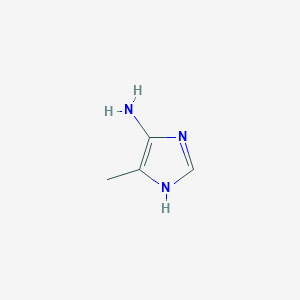
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)


